- Chemoselective N-nitrosation of secondary amines under heterogeneous and mild conditions via in situ generation of HNO2, Chinese Chemical Letters, 2009, 20(4), 415-419

Cas no 932-83-2 (N-Nitrosohexamethylenimine)

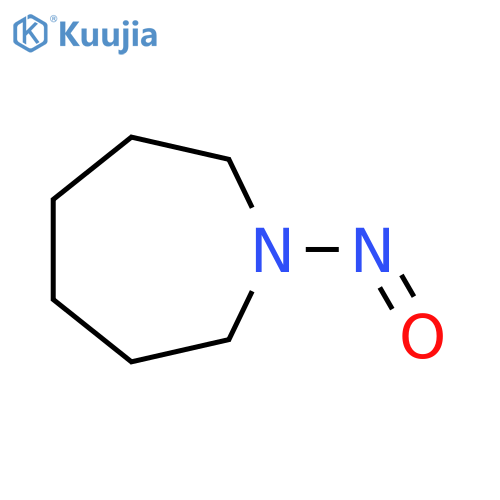

N-Nitrosohexamethylenimine structure

Produktname:N-Nitrosohexamethylenimine

N-Nitrosohexamethylenimine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1H-Azepine,hexahydro-1-nitroso-

- 1-nitrosoazepane

- HEXAHYDRO-1-NITROSOAZEPINE

- 1H-Azepine,hexahydro-1-nitroso

- 1-nitroso-azepane

- hexahydro-1-nitroso-1H-azepine

- Hexamethylennitrosamin-T-markiert

- Nitrosohexamethyleneimine

- Nitrosohexamethylenimine

- N-Nitroso-1,1-hexamethylenimin

- N-Nitrosoazacycloheptane

- N-nitrosoazepane

- N-Nitrosohexamethyleneimine

- N-Nitroso-hexamethylenimin

- N-Nitrosohexamethylenimine

- N-Nitrosoperhydroazepine

- Hexahydro-1-nitroso-1H-azepine (ACI)

- N-Nitrosohexahydroazepine

- CHEMBL165191

- NNitrosoperhydroazepine

- NCGC00256532-01

- AKOS006271678

- 1H-Azepine, hexahydro-1-nitroso-

- CCRIS 468

- NNitrosoazacycloheptane

- NITROSOHEXAMETHYLENEIMINE, N-

- AS-76918

- 932-83-2

- Hexahydro1nitrosoazepine

- CAS-932-83-2

- NS00039541

- N67X53N3YT

- SCHEMBL1578024

- EINECS 213-258-6

- Tox21_302820

- N-6-MI

- DTXSID0021040

- D93582

- EN300-1296525

- 1HAzepine, hexahydro1nitroso

- Hexahydro1nitroso1Hazepine

- DTXCID301040

- NNitrosohexahydroazepine

- DB-297636

- Hexahydro-1-nitroso-1H-azepine; N-Nitrosoazacycloheptane; N-Nitrosohexahydroazepine; Nitrosohexamethylenimine

- UNII-N67X53N3YT

- NNitrosohexamethylenimine

- BRN 1237798

- 5-20-04-00067 (Beilstein Handbook Reference)

-

- MDL: MFCD00467141

- Inchi: 1S/C6H12N2O/c9-7-8-5-3-1-2-4-6-8/h1-6H2

- InChI-Schlüssel: UZMVSVHUTOAPTD-UHFFFAOYSA-N

- Lächelt: O=NN1CCCCCC1

Berechnete Eigenschaften

- Genaue Masse: 128.094963g/mol

- Oberflächenladung: 0

- XLogP3: 0.9

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Anzahl drehbarer Bindungen: 0

- Monoisotopenmasse: 128.094963g/mol

- Monoisotopenmasse: 128.094963g/mol

- Topologische Polaroberfläche: 32.7Ų

- Schwere Atomanzahl: 9

- Komplexität: 87.1

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

- Dichte: 1.06 g/mL at 25 °C(lit.)

- Siedepunkt: 233 °C(lit.)

- Flammpunkt: 99 °C

- Brechungsindex: n20/D 1.497(lit.)

- PSA: 32.67000

- LogP: 1.48170

N-Nitrosohexamethylenimine Sicherheitsinformationen

- WGK Deutschland:3

- Code der Gefahrenkategorie: 45-22-36/37/38

- Sicherheitshinweise: 53-36/37/39-45

- RTECS:CM3325000

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R45; R22; R36/37/38

- Lagerzustand:2-8°C

N-Nitrosohexamethylenimine Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

N-Nitrosohexamethylenimine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | N546585-500mg |

N-Nitrosohexamethylenimine |

932-83-2 | 500mg |

$ 1062.00 | 2023-04-15 | ||

| eNovation Chemicals LLC | Y1015075-250mg |

N-NITROSOHEXAMETHYLENEIMINE |

932-83-2 | 97% | 250mg |

$150 | 2024-06-06 | |

| Enamine | EN300-1296525-0.25g |

1-nitrosoazepane |

932-83-2 | 95% | 0.25g |

$481.0 | 2023-05-23 | |

| TRC | N546585-50mg |

N-Nitrosohexamethylenimine |

932-83-2 | 50mg |

$ 133.00 | 2023-09-06 | ||

| TRC | N546585-250mg |

N-Nitrosohexamethylenimine |

932-83-2 | 250mg |

$ 578.00 | 2023-09-06 | ||

| TRC | N546585-100mg |

N-Nitrosohexamethylenimine |

932-83-2 | 100mg |

$ 253.00 | 2023-04-15 | ||

| Enamine | EN300-1296525-1.0g |

1-nitrosoazepane |

932-83-2 | 95% | 1g |

$971.0 | 2023-05-23 | |

| Enamine | EN300-1296525-0.05g |

1-nitrosoazepane |

932-83-2 | 95% | 0.05g |

$226.0 | 2023-05-23 | |

| Enamine | EN300-1296525-0.1g |

1-nitrosoazepane |

932-83-2 | 95% | 0.1g |

$337.0 | 2023-05-23 | |

| Enamine | EN300-1296525-0.5g |

1-nitrosoazepane |

932-83-2 | 95% | 0.5g |

$758.0 | 2023-05-23 |

N-Nitrosohexamethylenimine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Water Catalysts: Citric acid , Silica Solvents: Dichloromethane ; 50 min, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite Solvents: Acetonitrile , Water ; 4 h

Referenz

- Flow Electrochemistry for the N-Nitrosation of Secondary Amines, Chemistry - A European Journal, 2023, 29(32),

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: Ethyl nitrite

Referenz

- Generation of azidonium intermediates with the aid of N-aminoheterocycles, Justus Liebigs Annalen der Chemie, 1977, (9), 1508-15

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

Referenz

- Antidiabetic agents. N4-Arylsulfonylsemicarbazides, Journal of Medicinal & Pharmaceutical Chemistry, 1962, 5, 815-22

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite Catalysts: Hydrogen (T-4)-dioxobis[sulfato(2-)-κO]tungstate(2-) (2:1) Solvents: Dichloromethane ; 5 min, rt

Referenz

- Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions, Bulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Silica , Sodium nitrite , Trichloromelamine Solvents: Dichloromethane , Water ; 10 min, rt

Referenz

- Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2, Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Perchloric acid (silica-gel-supported perchloric acid) , Sodium nitrite Solvents: Dichloromethane ; 5 min, rt

Referenz

- N-Nitrosation of Secondary Amines Using Supported Perchloric Acid on Silica Gel and Stereoselectivity Study of Nitroso Products, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(10), 1272-1276

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite Catalysts: Methanesulfonic acid , Alumina Solvents: Dichloromethane , Water ; 10 min, rt

Referenz

- Alumina-methanesulfonic acid (AMA)/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines, Synthetic Communications, 2006, 36(16), 2311-2319

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, 80 °C

Referenz

- Preparation of N-NO compounds, China, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water

Referenz

- Structural Features of Aliphatic N-Nitrosamines of 7-Azabicyclo[2.2.1]heptanes That Facilitate N-NO Bond Cleavage, Journal of the American Chemical Society, 2001, 123(42), 10164-10172

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Dichloromethane ; 0 °C; 10 min, pH 1 - 2, rt

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- Visible-Light-Promoted Photoaddition of N-Nitrosopiperidines to Alkynes: Continuous Flow Chemistry Approach to Tetrahydroimidazo[1,2-a]pyridine 1-Oxides, Organic Letters, 2022, 24(31), 5840-5844

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Silica , Sodium nitrite , Molybdenum phosphorus hydroxide oxide Solvents: Dichloromethane ; 10 min, rt

Referenz

- Molybdatophosphoric acid/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines, Journal of the Chinese Chemical Society (Taipei, 2006, 53(3), 669-676

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 0 °C; 1 h, rt

Referenz

- Preparation method for deuterated compounds, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

Referenz

- Synthesis of amino derivatives of some nitrogen-containing heterocycles, Khimiya Geterotsiklicheskikh Soedinenii, 1968, (1), 140-1

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium nitrite Catalysts: Silica Solvents: Dichloromethane , Water ; 7 min, rt

Referenz

- 1,3-Dihalo-5,5-dimethylhydantoin/NaNO2 as an efficient heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditions, Journal of the Iranian Chemical Society, 2006, 3(1), 59-63

Synthetic Routes 16

Reaktionsbedingungen

Referenz

- Nucleophilic α-sec-aminoalkylation: 2-(diphenylhydroxymethyl)pyrrolidine. (2-Pyrrolidinemethanol, α,α-diphenyl-), Organic Syntheses, 1978, 58, 113-22

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Potassium nitrite Solvents: Dichloromethane ; 4 h, rt

Referenz

- The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary Amines, European Journal of Organic Chemistry, 2021, 2021(22), 3289-3293

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Water , Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- Solvents: Dichloromethane ; 15 min, rt

Referenz

- Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions, Helvetica Chimica Acta, 2006, 89(12), 2922-2926

Synthetic Routes 19

Reaktionsbedingungen

Referenz

- Transnitrosation by aliphatic nitrosomines, Tetrahedron Letters, 1977, (19), 1613-16

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Silica , Sodium nitrite , Nafion H Solvents: Dichloromethane , Water ; 30 min, rt

Referenz

- The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions, Tetrahedron Letters, 2003, 44(16), 3345-3349

N-Nitrosohexamethylenimine Raw materials

N-Nitrosohexamethylenimine Preparation Products

N-Nitrosohexamethylenimine Verwandte Literatur

-

Yu Zhou,Jing Yang,Jia Yuan Yang,Fang Na Gu,Ying Wang,Jian Hua Zhu J. Mater. Chem. 2011 21 13895

-

Chun Fang Zhou,Yi Meng Wang,Yi Cao,Ting Ting Zhuang,Wei Huang,Yuan Chun,Jian Hua Zhu J. Mater. Chem. 2006 16 1520

-

Yang Xu,Hua-dao Liu,Jian Hua Zhu,Zhi-yu Yun,Jia-hui Xu,Yi Cao,Yi-lun Wei New J. Chem. 2004 28 244

-

Yang Xu,Zhi-yu Yun,Jian Hua Zhu,Jia-hui Xu,Hua-dao Liu,Yi-lun Wei,Kang-jin Hui Chem. Commun. 2003 1894

932-83-2 (N-Nitrosohexamethylenimine) Verwandte Produkte

- 13256-07-0(N-Amyl-N-methylnitrosamine)

- 6949-28-6(N-Nitroso-di-N-hexylamine)

- 7068-83-9(N-Butyl-N-methylnitrosamine)

- 54528-00-6(3-Amino-3-azabicyclo3,3,0octane)

- 13256-06-9(N,N-Diamylnitrosamine)

- 100-75-4(N-Nitrosopiperidine)

- 930-55-2(1-Nitrosopyrrolidine)

- 20917-49-1(N-Nitrosoheptamethyleneimine)

- 4549-44-4(N-Nitroso-N-ethylbutylamine)

- 98648-34-1(N-Methyl-N-nitroso-1-hexadecylamine)

Empfohlene Lieferanten

Nanjing Jubai Biopharm

Gold Mitglied

CN Lieferant

Großmenge

Minglong (Xianning) Medicine Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Gold Mitglied

CN Lieferant

Großmenge

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Joy Biotech Ltd

Gold Mitglied

CN Lieferant

Großmenge